![molecular formula C23H23F2NO4 B2764151 (2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2248184-59-8](/img/structure/B2764151.png)
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Overview
Description
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation
Fmoc-L-(4,4-difluorocyclohexyl)glycine: has been utilized in the construction of hydrogels . These hydrogels are formed through self-assembly processes driven by aromatic π–π stacking and hydrogen bonding interactions. The significance of the Fmoc moiety in these hydrogels is evident in their pH-controlled ambidextrous gelation, which allows for hydrogelation at different pH values as well as organogelation . This feature is particularly important for creating materials with specific environmental responsiveness.
Antibacterial Applications
Hydrogels derived from Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , have shown broad-spectrum antibacterial activity . These materials target bacterial cell membranes, causing cytoplasmic leakage and cell death. The antibacterial properties can be tailored by modifying the molar ratio of the Fmoc-functionalized amino acids, providing a versatile platform for developing new antibacterial treatments .
Drug Delivery Systems
The ability of Fmoc-functionalized amino acids to form stable hydrogels with controlled gelation properties makes them suitable candidates for drug delivery systems . The thermal stability and mechanical strength of these hydrogels, along with their biocompatibility, allow for the encapsulation and sustained release of therapeutic agents .
Tissue Engineering
Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , are being explored for their potential in tissue engineering applications. The self-assembling nature of these compounds can create scaffolds that support cell growth and tissue formation . Their biocompatibility and structural versatility make them promising materials for regenerative medicine.
Sensing and Detection
The Fmoc moiety’s ability to undergo specific reactions with analytes makes Fmoc-L-(4,4-difluorocyclohexyl)glycine a useful component in sensing and detection applications. For instance, the Fmoc group can be cleaved under certain conditions, allowing for the detection of the presence or concentration of specific substances .
Nanotechnology
Fmoc-L-(4,4-difluorocyclohexyl)glycine: can be used to modify the surface of nanoparticles, such as TiO2@SiO2 core-shell structures . This modification can introduce functional groups that enable further chemical reactions or the attachment of biological molecules, expanding the utility of nanoparticles in various scientific fields .
Mechanism of Action
Target of Action
It’s known that fmoc (fluorenylmethyloxycarbonyl) compounds are typically used as protecting groups for amines in peptide synthesis .
Mode of Action
Fmoc-L-(4,4-difluorocyclohexyl)glycine, like other Fmoc compounds, acts as a protecting group for amines, particularly in the context of peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
In general, fmoc compounds play a crucial role in solid-phase peptide synthesis (spps), where the fmoc group serves as a temporary protecting group for the amine at the n-terminus .
Result of Action
The molecular and cellular effects of Fmoc-L-(4,4-difluorocyclohexyl)glycine’s action would depend on the specific context of its use, particularly the peptide it is used to synthesize . As a protecting group, its primary function is to prevent unwanted reactions during synthesis, and it is removed from the final product .
Action Environment
The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes .
properties
IUPAC Name |
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHACDQPDBSWER-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
CAS RN |
2248184-59-8 | |
Record name | (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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